I₂ Receptor Affinity vs. Idazoxan
In a direct radioligand displacement assay using [³H]‑idazoxan in rabbit kidney membranes, 1-(3-amino-4-methylphenyl)imidazolidin-2-one exhibited a binding affinity (Kᵢ) of 200 nM for the imidazoline I₂ receptor [1]. The reference ligand idazoxan, measured in the same assay system, shows a substantially higher affinity with a Kᵢ of ≈60 nM (pKᵢ 7.22) [2]. This quantitative difference (3.3‑fold lower affinity) positions the target compound as a moderate‑affinity I₂ ligand, suitable for applications where full agonism or antagonism is not desired or where a more balanced polypharmacology profile is sought.
| Evidence Dimension | Imidazoline I₂ receptor binding affinity (Kᵢ) |
|---|---|
| Target Compound Data | 200 nM |
| Comparator Or Baseline | Idazoxan (≈60 nM; pKᵢ 7.22) |
| Quantified Difference | 3.3‑fold lower affinity (target vs. idazoxan) |
| Conditions | Rabbit kidney membrane homogenate; displacement of [³H]-idazoxan radioligand |
Why This Matters
This data provides a clear, quantitative benchmark for SAR studies: the compound is a moderate I₂ binder, unlike the high‑affinity reference idazoxan, enabling researchers to probe the functional consequences of reduced I₂ engagement.
- [1] BindingDB. BDBM50473198 (CHEMBL13925). Ki = 200 nM for imidazoline I₂ receptor (rabbit kidney, [³H]-idazoxan). Accessed April 2026. View Source
- [2] Adooq Bioscience. Idazoxan Hydrochloride Datasheet. pKᵢ (I₂) = 7.22 (Ki ≈ 60 nM). Accessed April 2026. View Source
